2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide
Description
The compound 2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide is a synthetic imidazole derivative characterized by a thioether-linked 2,5-dimethylbenzyl group, a hydroxymethyl substituent on the imidazole ring, and an N-ethylacetamide side chain.
Properties
IUPAC Name |
2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-4-18-16(22)9-20-15(10-21)8-19-17(20)23-11-14-7-12(2)5-6-13(14)3/h5-8,21H,4,9-11H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSCASGNLSAWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC2=C(C=CC(=C2)C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Analog 1: 2-(2-((2-Chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide
CAS No.: 923195-12-4 Molecular Formula: C₁₅H₁₈ClN₃O₂S Molecular Weight: 339.8 g/mol
Key Differences:
- Substituent on Benzyl Group : The target compound features a 2,5-dimethylbenzyl group, whereas this analog substitutes the benzyl group with a 2-chloro atom.
- In contrast, the dimethyl groups (electron-donating) in the target compound could enhance lipophilicity and steric bulk .
- Molecular Weight : The dimethyl variant is expected to have a slightly higher molecular weight (~346–350 g/mol) compared to the chloro analog (339.8 g/mol).
Physicochemical Implications:
- Solubility : The hydroxymethyl group in both compounds enhances hydrophilicity, but the dimethylbenzyl group may reduce aqueous solubility compared to the chloro analog due to increased hydrophobicity.
- Stability : The thioether linkage in both compounds is susceptible to oxidation, but the electron-donating dimethyl groups in the target compound might offer slight protection against oxidative degradation compared to the chloro-substituted analog .
Analog 2: Benzo[d]imidazole Derivatives (e.g., Compound 3 from Yuan and Zhu, 2020)
Example Compound: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid Key Features:
- A benzo[d]imidazole core replaces the imidazole ring.
- Contains a butanoic acid side chain instead of acetamide.
Comparison:
- However, the imidazole core in the target compound allows for greater conformational flexibility.
- Functional Groups: The butanoic acid group in the analog introduces ionizable carboxylate functionality (pH-dependent solubility), whereas the hydroxymethyl and acetamide groups in the target compound prioritize hydrogen bonding and neutral pH stability .
Analog 3: Thiazolylmethyl Carbamate Derivatives (PF 43(1), 2017)
Example Compound: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Key Features:
- Thiazole ring instead of imidazole.
- Complex peptidomimetic backbone with carbamate and hydroxy groups.
Comparison:
- Heterocyclic Core : Thiazole rings are less basic than imidazoles, which may reduce metal-coordination capacity but improve metabolic stability.
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